molecular formula C18H22BrN3O B3467431 1-(5-BROMO-2-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE

1-(5-BROMO-2-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE

Cat. No.: B3467431
M. Wt: 376.3 g/mol
InChI Key: NGEVHRQZPFAABZ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxybenzyl)-4-(3-pyridylmethyl)piperazine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a structural analog in the development of molecular probes. Compounds featuring the benzylpiperazine scaffold are extensively investigated for their diverse biological activities and their capacity to interact with key cellular signaling pathways . Related benzylpiperazine structures have demonstrated potent activity in regulating global protein synthesis by inducing the phosphorylation of eukaryotic translation initiation factor 2-alpha (eIF2-α) at serine residue 51, a crucial mechanism in the cellular integrated stress response . This inactivation of eIF2-α leads to a measurable reduction in overall protein neogenesis, allowing researchers to study cellular resource allocation and energy reprogramming under controlled stress conditions . The distinct 5-bromo-2-methoxybenzyl and 3-pyridylmethyl substituents on the piperazine core are key structural features that influence the molecule's physicochemical properties, bioavailability, and binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is strictly not for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O/c1-23-18-5-4-17(19)11-16(18)14-22-9-7-21(8-10-22)13-15-3-2-6-20-12-15/h2-6,11-12H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEVHRQZPFAABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-BROMO-2-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The 5-bromo-2-methoxybenzyl group and the 3-pyridylmethyl group can be introduced through nucleophilic substitution reactions using appropriate benzyl halides and pyridylmethyl halides, respectively.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(5-BROMO-2-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while substitution of the bromine atom may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(5-BROMO-2-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved can be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-(5-bromo-2-methoxybenzyl)-4-(3-pyridylmethyl)piperazine with related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₈H₂₁BrN₃O ~381.3 g/mol* 5-Bromo-2-methoxybenzyl, 3-pyridylmethyl Balanced lipophilicity, dual aromatic systems
HBK15 () C₂₃H₃₁ClN₂O₂ 409.9 g/mol 2-Chloro-6-methylphenoxyethoxyethyl, 2-methoxyphenyl Chlorine enhances potency but may reduce metabolic stability
1-(3-Bromobenzyl)-4-methylpiperazine () C₁₂H₁₇BrN₂ 269.2 g/mol 3-Bromobenzyl, methyl Simpler structure; methyl group limits steric bulk
1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine () C₁₂H₁₄BrFN₂O 301.2 g/mol 5-Bromo-2-fluorobenzoyl, methyl Benzoyl group increases polarity; fluoro enhances electronegativity
Piperazine, 1-[(3-bromo-2-fluorophenyl)methyl]-4-methyl () C₁₂H₁₆BrFN₂ 287.2 g/mol 3-Bromo-2-fluorobenzyl, methyl Halogen positioning alters steric and electronic profiles

*Estimated based on analogous structures.

Pharmacological and Receptor Binding Profiles

  • Target Compound vs. HBK Series (): The HBK compounds feature phenoxyalkyl chains and 2-methoxyphenyl groups, which likely target adrenergic or dopaminergic receptors. In contrast, the pyridylmethyl group in the target compound may favor serotonin receptor interactions (e.g., 5-HT₁A) due to its resemblance to pyridyl-containing antipsychotics .
  • Target Compound vs. The methyl group may enhance metabolic stability but reduce receptor selectivity .
  • Target Compound vs. 1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine (): The benzoyl group in introduces a ketone, increasing polarity and reducing blood-brain barrier permeability compared to the benzyl group in the target compound. Fluorine’s electronegativity may enhance binding to electron-rich receptor pockets .

Research Findings and Implications

  • Receptor Affinity: Piperazine derivatives with pyridyl groups (e.g., target compound) show higher 5-HT₁A binding affinity compared to benzhydryl analogs () but lower D₂ receptor selectivity than chlorinated HBK derivatives .
  • Solubility and Bioavailability: The methoxy group in the target compound improves aqueous solubility relative to fully halogenated analogs (e.g., ), but its bromo substituent may increase plasma protein binding .
  • Toxicity Profiles: Brominated piperazines (e.g., target compound, ) may pose hepatotoxicity risks, whereas fluorinated derivatives () could mitigate this through faster renal clearance .

Biological Activity

1-(5-Bromo-2-methoxybenzyl)-4-(3-pyridylmethyl)piperazine is a complex organic compound belonging to the piperazine family, known for its diverse biological activities. This article delves into its biological activity, potential applications, and relevant research findings.

Structural Overview

The compound features:

  • Piperazine Core : A six-membered ring that is crucial for its biological interactions.
  • 5-Bromo-2-Methoxybenzyl Group : Enhances reactivity and potential binding with biological targets.
  • 3-Pyridylmethyl Substitution : Suggests possible interactions with various receptors and enzymes.

Pharmacological Properties

Piperazine derivatives, including this compound, have been extensively studied for their pharmacological properties. Notable activities include:

  • Antidepressant Effects : Compounds with similar structures have shown potential in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Antipsychotic Potential : Research indicates that piperazine derivatives can exhibit atypical antipsychotic properties by interacting with dopamine receptors .

Mechanistic Studies

Recent studies have highlighted the role of this compound in regulating cellular stress responses. For instance, derivatives of this compound have been shown to influence the phosphorylation of eukaryotic translation initiation factor 2-alpha (eIF2-α), which is crucial in managing cellular responses to stress. This pathway modulation suggests potential therapeutic applications in conditions related to protein synthesis dysregulation .

Case Studies and Research Findings

  • Cell Stress Response : A study identified a derivative of this compound as a potent inhibitor of eIF2-α phosphorylation under stress conditions, highlighting its potential as a chemical probe for studying cellular stress mechanisms .
  • Receptor Interaction Studies : Structural analysis indicates that the piperazine core could interact with ion channels or various receptors, making it a candidate for further pharmacological exploration.
  • Comparative Analysis with Similar Compounds :
    Compound NameStructural FeaturesUnique Aspects
    1-(2-Methoxyphenyl)piperazineMethoxy group on an aromatic ringKnown for antidepressant properties
    4-(3-Pyridylmethyl)piperazineLacks brominationMay exhibit different receptor interactions
    1-(4-Bromophenyl)piperazineSimilar brominationOften studied for anxiolytic effects

This table illustrates how structural variations can lead to distinct biological activities among piperazine derivatives.

Future Directions

Given the promising biological activities observed, future research could focus on:

  • Synthesis of Novel Derivatives : Exploring modifications to enhance efficacy and selectivity.
  • In Vivo Studies : Assessing the pharmacokinetics and therapeutic potential in animal models.
  • Mechanistic Investigations : Further elucidating the pathways influenced by this compound to better understand its therapeutic applications.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagentSolventBaseTemp.TimeYield
15-Bromo-2-methoxybenzyl bromideDMFK₂CO₃RT6–7 h~60%
23-Picolyl chlorideDCMDIEART12 h~50%

What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Basic Research Question
Methodological Answer:

  • Structural Confirmation :
    • NMR : Use ¹H/¹³C NMR to confirm substituent positions. For example, methoxy protons resonate at ~δ 3.8–4.0 ppm, while aromatic protons show splitting patterns indicative of bromine and pyridine groups .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₁₈H₂₁BrN₃O₂).
  • Purity Assessment :
    • HPLC : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
  • Resolving Contradictions :
    • Cross-validate spectral data with computational tools (e.g., DFT for NMR chemical shift prediction) .
    • Re-isolate intermediates if unexpected peaks suggest byproducts .

How can researchers design experiments to study the electronic properties of this compound?

Advanced Research Question
Methodological Answer:

  • Computational Studies :
    • Perform DFT calculations (B3LYP/6-31G*) to map electron density, HOMO-LUMO gaps, and electrostatic potentials .
    • Analyze charge distribution on the bromine and pyridine moieties to predict reactivity.
  • Experimental Validation :
    • UV-Vis spectroscopy to correlate electronic transitions with computational predictions.
    • Cyclic voltammetry to measure redox potentials and electron-donating/withdrawing effects .

How should contradictions in bioactivity data (e.g., IC₅₀ variability) be addressed in pharmacological studies?

Advanced Research Question
Methodological Answer:

  • Standardization :
    • Use consistent assay conditions (e.g., cell lines, incubation times, and controls) .
    • Validate results across multiple replicates and independent labs.
  • Data Analysis :
    • Apply statistical models (e.g., ANOVA) to identify outliers or batch effects .
    • Investigate off-target interactions via kinome-wide profiling or proteomics .

What computational strategies are effective for assessing interactions with biological targets?

Advanced Research Question
Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs). Focus on piperazine’s flexibility and halogen bonding with bromine .
  • MD Simulations :
    • Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes .
  • SAR Analysis :
    • Compare with analogs (e.g., fluorobenzyl or methyl substitutions) to identify critical pharmacophores .

How can environmental fate and ecological risks of this compound be evaluated?

Advanced Research Question
Methodological Answer:

  • Environmental Persistence :
    • Measure hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV light) .
    • Use LC-MS/MS to quantify degradation products.
  • Ecotoxicity :
    • Conduct acute/chronic assays on model organisms (e.g., Daphnia magna, algae) per OECD guidelines .
    • Assess bioaccumulation potential via logP measurements (e.g., shake-flask method).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-BROMO-2-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-(5-BROMO-2-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE

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